An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(3-bromophenyl)acrylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structure to Function in Drug Discovery
In the landscape of modern drug development, a molecule's journey from a promising candidate to a therapeutic reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby influencing its ultimate efficacy and safety. Ethyl 3-(3-bromophenyl)acrylate, a substituted cinnamic acid ester, represents a structural motif of interest in medicinal chemistry. Understanding its core physicochemical attributes is not merely an academic exercise but a critical necessity for predicting its behavior in biological systems and guiding its potential development.
This technical guide provides a comprehensive analysis of the essential physicochemical properties of Ethyl 3-(3-bromophenyl)acrylate. Moving beyond a simple tabulation of data, this document delves into the causality behind experimental choices, provides detailed protocols for property determination, and contextualizes the significance of these properties within the drug discovery and development continuum. As senior application scientists, our goal is to present a self-validating framework that is both technically robust and practically insightful for researchers in the field.
Core Molecular and Physical Attributes
A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These data points are the initial inputs for computational models and the baseline for all subsequent experimental work.
Molecular Identity and Structure
Ethyl 3-(3-bromophenyl)acrylate is characterized by the presence of a brominated phenyl ring conjugated to an ethyl acrylate moiety. The (E)-isomer is typically the more stable and common form due to reduced steric hindrance.
| Identifier | Value | Source |
| IUPAC Name | ethyl (E)-3-(3-bromophenyl)prop-2-enoate | [1] |
| CAS Number | 24398-80-9, 59114-88-4 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | Colorless oil | [2] |
Computed Physicochemical Properties
Computational tools provide valuable, early-stage insights into a molecule's likely behavior. The values presented below are derived from established algorithms and serve as predictive indicators to guide experimental design.[1]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 3.7 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 0 | The absence of donor groups reduces the potential for strong interactions with aqueous environments, contributing to lower solubility. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms can accept hydrogen bonds, providing a degree of interaction with polar solvents and biological targets. |
| Rotatable Bonds | 4 | A low number of rotatable bonds suggests a relatively rigid conformation, which can be favorable for binding affinity but may limit adaptability to target sites. |
Synthesis and Spectroscopic Characterization
The unambiguous identification and confirmation of the molecular structure are paramount. This section outlines a common synthetic route and the expected spectroscopic data for Ethyl 3-(3-bromophenyl)acrylate.
Synthetic Approach: The Heck Reaction
A robust and widely used method for the synthesis of substituted cinnamates is the Mizoroki-Heck reaction.[3] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. The choice of the Heck reaction is based on its high efficiency and tolerance for a wide range of functional groups.
Spectroscopic Fingerprint
The identity and purity of the synthesized compound are confirmed by spectroscopic methods. The data below is based on experimentally reported values for (E)-ethyl 3-(3-bromophenyl)acrylate.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): This technique provides information about the hydrogen atoms in the molecule.
-
δ 7.63 (s, 1H): Proton on the aromatic ring between the bromo and acrylate substituents.
-
δ 7.57 (d, J = 15.0 Hz, 1H): Vinylic proton closer to the aromatic ring. The large coupling constant (J) confirms the (E)- or trans-configuration.
-
δ 7.46 (d, J = 5.0 Hz, 1H): Aromatic proton.
-
δ 7.40 (d, J = 10.0 Hz, 1H): Aromatic proton.
-
δ 7.22 (t, J = 10.0 Hz, 1H): Aromatic proton.
-
δ 6.40 (d, J = 15.0 Hz, 1H): Vinylic proton adjacent to the ester group.
-
δ 4.28 (q, J = 7.0 Hz, 2H): Methylene (-CH₂-) protons of the ethyl group.
-
δ 1.34 (t, J = 7.0 Hz, 3H): Methyl (-CH₃) protons of the ethyl group.
-
-
¹³C NMR (125 MHz, CDCl₃): This provides information about the carbon skeleton.
-
δ 166.3: Carbonyl carbon of the ester.
-
δ 142.6, 136.7, 133.3, 131.3, 130.3, 127.0, 122.8: Aromatic and vinylic carbons.
-
δ 120.2: Vinylic carbon.
-
δ 60.6: Methylene carbon of the ethyl group.
-
δ 14.2: Methyl carbon of the ethyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. For C₁₁H₁₁BrO₂, the expected molecular ion peaks [M, M+2] would appear at m/z 254 and 256, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Key Physicochemical Properties for Drug Development
The following properties are critical determinants of a drug candidate's ADMET profile. Understanding and optimizing them is a central goal of medicinal chemistry.
Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical parameters in drug design. It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm (LogP).
Significance: LogP influences solubility, permeability across biological membranes, plasma protein binding, and metabolism. According to Lipinski's Rule of Five, a LogP value of less than 5 is generally considered favorable for oral bioavailability.[1] The predicted XLogP3 of 3.7 for Ethyl 3-(3-bromophenyl)acrylate suggests it is a lipophilic compound, which is favorable for membrane crossing but may present challenges for aqueous solubility.[1]
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is the gold standard for experimental LogP measurement. Its trustworthiness stems from its direct measurement of partitioning at equilibrium.
-
Preparation of Phases: Prepare mutually saturated n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of Ethyl 3-(3-bromophenyl)acrylate in the n-octanol phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous phase (e.g., 5 mL of each).
-
Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Conclusion and Future Directions
This guide has detailed the foundational physicochemical properties of Ethyl 3-(3-bromophenyl)acrylate, providing both predictive data and rigorous, validated experimental protocols for their determination. The compound's high lipophilicity, coupled with its lack of hydrogen bond donors, positions it as a molecule with likely good membrane permeability but challenging aqueous solubility. Its ester functionality represents a potential liability for hydrolytic degradation, a factor that must be carefully assessed.
For drug development professionals, the data and protocols herein provide a clear roadmap. The immediate experimental priorities should be the quantitative determination of aqueous solubility and the LogP value. Subsequently, a comprehensive pH-rate stability profile will be crucial to understand the compound's viability under physiological conditions and to inform formulation strategies. By systematically evaluating these core physicochemical properties, researchers can make informed decisions, efficiently allocate resources, and ultimately increase the probability of success in the complex journey of drug discovery.
References
-
Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. Available from: [Link]
-
PubChem. Ethyl 3-(3-bromophenyl)acrylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Available from: [Link]
-
MDPI. Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. Available from: [Link]
-
Carnegie Mellon University. Acrylates - Matyjaszewski Polymer Group. Available from: [Link]
- Google Patents. Process for production of ethyl acrylate.
-
Taylor & Francis Online. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Available from: [Link]
-
European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
National Center for Biotechnology Information. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for An Efficient Palladium Catalyzed Mizoroki-Heck Cross-Coupling in Water. Available from: [Link]
-
PubMed. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship. Available from: [Link]
-
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Available from: [Link]
-
Wikipedia. Ethyl cinnamate. Available from: [Link]
